
1-Bromo-4-(trideuteriomethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(trideuteriomethoxy)benzene, commonly referred to as 1-Br-4-TMB, is an organobromine compound with a broad range of applications in the fields of chemistry, biology, and medicine. 1-Br-4-TMB is a versatile reagent used for a variety of chemical syntheses, and its unique properties make it a valuable tool in the laboratory. Additionally, its reactivity and stability make it an ideal candidate for use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The study by Schlosser and Castagnetti (2001) demonstrates the synthesis of 1,2-dehydro-(trifluoromethoxy)benzenes from related bromo compounds using lithium diisopropylamide (LDA). This method underscores the utility of bromo compounds in generating reactive intermediates for further organic synthesis, which can be extrapolated to the use of 1-Bromo-4-(trideuteriomethoxy)benzene in synthesizing naphthalene derivatives through aryne intermediates (Schlosser & Castagnetti, 2001).
Interfacial Self-Assembly and Material Science
- The research by Li et al. (2012) on the self-assemblies of bromobenzene derivatives on highly oriented pyrolytic graphite (HOPG) reveals how the molecular structure and functional groups influence the arrangements. This understanding is crucial for designing materials with specific properties, suggesting that derivatives like this compound could be used to engineer new nanomaterials with tailored surface interactions (Li et al., 2012).
Luminescent Materials for Sensing Applications
- The synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene by Zuo-qi (2015) highlight the potential of bromo-substituted benzene derivatives in creating luminescent materials. These findings suggest the possibility of employing this compound in the development of fluorescent probes or materials for detecting specific molecules or ions (Zuo-qi, 2015).
Analytical Chemistry and Sensor Technology
- Studies on the coordination polymers and their applications in selective sorption and fluorescence sensing by Hua et al. (2015) demonstrate the functional versatility of bromo-substituted benzene derivatives in creating materials for environmental monitoring and chemical sensing. This research indicates that compounds like this compound could be foundational in synthesizing materials for detecting nitroaromatic explosives or small organic molecules (Hua et al., 2015).
Eigenschaften
IUPAC Name |
1-bromo-4-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPJQTDYNZXKQF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

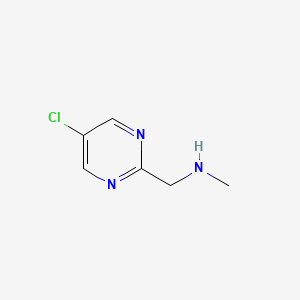
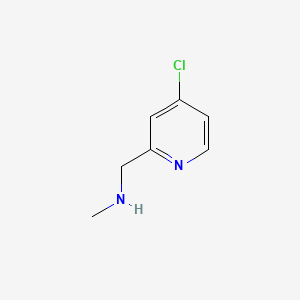

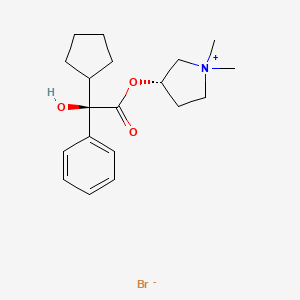
![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)
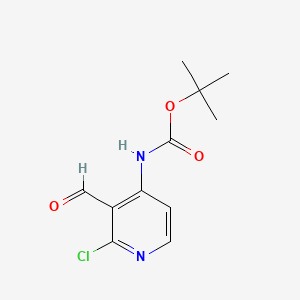
![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)
![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)
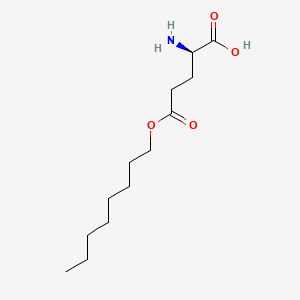
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)